molecular formula C19H18FN3O3S2 B2857065 N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105227-85-7

N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2857065
CAS No.: 1105227-85-7
M. Wt: 419.49
InChI Key: KBYNUELBIFOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for its distinct heterocyclic architecture. This compound features a thiazole core, a versatile five-membered ring system containing nitrogen and sulfur atoms that is known for its aromaticity and presence in a wide array of biologically active molecules . The thiazole moiety is a privileged structure in drug discovery, found in approved treatments for conditions such as cancer (e.g., Dasatinib), antimicrobial infections (e.g., Sulfathiazole), and hyperuricemia (e.g., Febuxostat) . The molecular structure is further elaborated with a 4-(methylsulfonyl)phenyl group linked via an amine to the thiazole ring, and an acetamide spacer connecting to a 3-fluoro-4-methylphenyl substituent. The sulfonamide functional group is a common pharmacophore in the design of enzyme inhibitors . Researchers can utilize this high-purity compound as a key intermediate or a building block in the synthesis of novel chemical libraries. It also serves as a critical reference standard in bio-screening assays for investigating new therapeutic targets, especially in oncology and signal transduction pathways. The presence of multiple functional groups makes it a versatile candidate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-12-3-4-14(9-17(12)20)21-18(24)10-15-11-27-19(23-15)22-13-5-7-16(8-6-13)28(2,25)26/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNUELBIFOPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate is then reacted with 4-(methylsulfonyl)aniline to introduce the amino group.

    Acylation: The final step involves the acylation of the amino-thiazole intermediate with 3-fluoro-4-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in a biological response.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole vs. Triazole Derivatives
  • Target Compound : The thiazole core is central to its structure, contributing to π-π stacking and hydrogen-bonding interactions.
  • Triazole Analogs: 2-{[4-Ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (): Replaces the thiazole with a triazole, introducing a sulfur atom in the sulfanyl group. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring, which increases electronegativity and may enhance binding to cysteine-rich enzymatic pockets but reduce solubility due to higher polarity .
Key Structural Differences
Compound Core Heterocycle Key Functional Groups Potential Impact
Target Compound Thiazole Methylsulfonylphenylamino, 3-fluoro-4-methylphenyl Balanced lipophilicity and receptor affinity
Triazole Analog () Triazole Thienylmethyl, ethyl Increased steric bulk, reduced membrane permeability
Thiadiazole Analog () Thiadiazole Acetyl, fluorophenyl Enhanced polarity, potential for covalent binding

Substituent Effects

Sulfonyl Group Variations
  • Target Compound : The 4-(methylsulfonyl)phenyl group enhances selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) and improves metabolic stability compared to halogenated analogs .
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Replaces sulfonyl with methylsulfanyl, reducing electronegativity and weakening hydrogen-bonding capacity, which may lower target affinity .
Aryl Group Modifications
  • 3-fluoro-4-methylphenyl vs. Dichlorophenyl :
    • The target’s 3-fluoro-4-methylphenyl group balances lipophilicity (logP ~2.8) and steric effects, favoring blood-brain barrier penetration.
    • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Dichlorophenyl increases logP (~3.5), enhancing membrane permeability but risking hepatotoxicity .
Tautomerism and Stability
  • Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit thione-thiol tautomerism, which can affect binding kinetics. The target compound’s rigid thiazole core avoids such equilibria, improving predictability in drug design .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be broken down into several key components:

  • Thiazole moiety : Known for its role in various biological activities.
  • Phenyl groups : Substituted with fluorine and methyl groups which can influence the compound's reactivity and interaction with biological targets.
  • Acetamide functional group : Often associated with enhanced solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cancer cell proliferation and survival. The thiazole ring is crucial for its activity, as it participates in hydrogen bonding and hydrophobic interactions with target proteins.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to cancer cell metabolism, potentially leading to reduced tumor growth.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, making it a candidate for anti-cancer therapy.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound against various cancer cell lines.

Cell Line IC50 (µM) Reference
A-4311.98 ± 1.22
Jurkat1.61 ± 1.92
HT29< 0.5

These results suggest that the compound exhibits potent cytotoxic effects, particularly in A-431 and Jurkat cells, which are often used as models for skin and leukemia cancers, respectively.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent, comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl and thiazole rings significantly affect the biological activity of the compound. Key observations include:

  • Fluorine Substitution : The presence of fluorine at position 3 enhances lipophilicity, improving cellular uptake.
  • Methylsulfonyl Group : This group appears to enhance binding affinity to target proteins involved in cancer cell signaling pathways.
  • Thiazole Ring Variations : Alterations in the thiazole structure can lead to changes in cytotoxicity profiles, indicating that specific substitutions may optimize therapeutic effects.

Case Studies

Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings:

  • A study on thiazole derivatives indicated that compounds with similar structures showed promising results in phase I clinical trials for solid tumors, demonstrating safety and preliminary efficacy profiles.

Q & A

Q. What are the key synthetic steps for preparing N-(3-fluoro-4-methylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?

The synthesis typically involves:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions.
  • Sulfonamide introduction : Coupling the thiazole intermediate with 4-(methylsulfonyl)aniline via nucleophilic substitution.
  • Acetamide functionalization : Acylation of the amine group using chloroacetyl chloride, followed by reaction with 3-fluoro-4-methylaniline in dichloromethane with triethylamine as a base . Note: Reaction conditions (temperature, solvent polarity) significantly influence yield and purity.

Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and substituent positions (e.g., fluorophenyl, methylsulfonyl groups).
  • LC-MS : Validates molecular weight and detects impurities (<1% by area normalization).
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline form (if applicable) .

Q. What is the role of the thiazole ring in the compound’s biological activity?

The thiazole moiety acts as a bioisostere for peptide bonds, enhancing metabolic stability while maintaining hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs). Its electron-rich nature also facilitates π-π stacking with aromatic residues in binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Substituent modulation : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on target affinity.
  • Heterocycle variation : Substitute the thiazole with oxazole or imidazole to probe ring size and heteroatom influence.
  • Methylsulfonyl group optimization : Test sulfonamide analogs (e.g., sulfonic acid, sulfonylurea) to enhance solubility or binding kinetics .

Q. How can contradictory biological activity data be resolved in preclinical studies?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay-specific artifacts.
  • Pharmacokinetic profiling : Measure plasma protein binding, microsomal stability, and CYP450 inhibition to distinguish intrinsic activity from bioavailability limitations.
  • Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites that may skew in vivo results .

Q. What computational strategies improve reaction design and scalability?

  • Quantum mechanics (QM) modeling : Predict transition states for key steps (e.g., thiazole cyclization) to optimize reaction conditions (e.g., solvent, catalyst).
  • Machine learning (ML) : Train models on reaction databases to predict yields and impurity profiles for novel substrates.
  • ICReDD framework : Integrate computational reaction path searches with experimental validation to minimize trial-and-error approaches .

Q. What strategies enhance pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable esters or phosphates on the acetamide group to improve oral bioavailability.
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Metabolic blocking : Fluorinate labile positions (e.g., benzylic carbons) to reduce oxidative degradation .

Q. How can high-throughput screening (HTS) identify off-target effects or synergistic combinations?

  • Phenotypic screening : Use cell-based assays (e.g., proliferation, apoptosis) to detect unanticipated bioactivity.
  • Chemical proteomics : Employ affinity-based pull-downs with SILAC (stable isotope labeling) to map interactomes.
  • Synergy screens : Test combinatorial libraries with FDA-approved drugs to identify potentiators (e.g., in antimicrobial or anticancer contexts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.